N-Alkyl Chain Length and Carboxylate Presence Distinguish This Scaffold from Shorter and Longer Homologs
The 4-carboxybutyl substituent distinguishes this compound from the primary amine precursor, 4-(aminomethyl)benzoic acid, and from N-alkyl homologs with shorter or longer alkyl chains. In the patent literature describing 4-aminomethylbenzoic acid derivatives as heme-independent sGC activators, the 4-carboxybutyl group is explicitly embedded in the general formula as the required southern fragment, with the free distal carboxylate being essential for engaging the sGC binding site [1]. Cinaciguat, which contains the identical 4-{[(4-carboxybutyl)amino]methyl}benzoic acid core but is further N-substituted with a 2-{(4-phenethylbenzyl)oxy}phenethyl group, exhibits an EC50 of approximately 10 nM for heme-free/oxidized sGC and a Kd of 3.2 nM [2]. While the target compound itself is not an active sGC activator due to the absence of the second N-substituent, it retains the essential carboxybutyl arm that is absent in shorter-chain analogs, making it the direct synthetic precursor for generating cinaciguat and related clinical candidates through a single N-alkylation step.
| Evidence Dimension | N-alkyl chain length (number of methylene units between amine and distal carboxylate) and distal functional group identity |
|---|---|
| Target Compound Data | 4-carboxybutyl chain (4 methylene units); distal -COOH present |
| Comparator Or Baseline | Comparator 1: 4-(aminomethyl)benzoic acid (0 methylene units, no distal -COOH). Comparator 2: Cinaciguat (4-carboxybutyl chain retained but N-substituted with bulky aromatic group). |
| Quantified Difference | Comparator 1 lacks the entire southern arm required for sGC activator pharmacophore; difference in N-alkyl carbon count = 4 vs. 0. Comparator 2 contains the identical core but is further elaborated; EC50 difference for sGC activation is >1000-fold (inactive core vs. ~10 nM for cinaciguat) . |
| Conditions | Structural comparison based on patent SAR disclosure (US 9,714,213); cinaciguat activity data from recombinant sGC heme-free/oxidized enzyme assay and radioligand binding. |
Why This Matters
Procurement of this specific intermediate is mandatory for groups synthesizing cinaciguat-class sGC activators; shorter-chain homologs cannot substitute because they lack the distal carboxylate required for receptor engagement, while pre-assembled cinaciguat does not provide the free secondary amine handle for analog diversification.
- [1] Justia Patents. 4-aminomethylbenzoic acid derivative. US Patent 9,714,213, 2014. View Source
- [2] Glpbio. Cinaciguat (BAY-58-2667) Product Information. View Source
